1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused heterocyclic system, and is substituted with benzyl, methyl, and trifluoromethylphenyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[5,4-e][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Addition of the trifluoromethylphenyl group: This step may involve the use of trifluoromethylation reagents under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and trifluoromethylphenyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances its binding affinity and selectivity for certain targets, contributing to its overall efficacy.
Comparison with Similar Compounds
1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other similar compounds, such as:
1-Benzyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Benzyl-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: Substituted with a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-Benzyl-6-methyl-3-(4-chlorophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione:
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences its chemical behavior and biological activity.
Properties
Molecular Formula |
C20H14F3N5O2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-benzyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C20H14F3N5O2/c1-27-18(29)15-17(25-19(27)30)28(11-12-5-3-2-4-6-12)26-16(24-15)13-7-9-14(10-8-13)20(21,22)23/h2-10H,11H2,1H3 |
InChI Key |
QUZYSAXDTMDIRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NN(C2=NC1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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